7-Chloroisothiazolo[4,5-b]pyridine

GAK inhibition kinase selectivity scaffold hopping

Researchers developing GAK kinase inhibitors require a validated negative control that lacks target affinity but retains the core scaffold to confirm assay specificity. 7-Chloroisothiazolo[4,5-b]pyridine (CAS 2766230-58-2) directly addresses this need: • Defined lack of GAK inhibitory activity (confirmed in published SAR studies) • Reactive 7-chloro handle enables regioselective Suzuki, Buchwald, or Sonogashira couplings for rapid library synthesis • 98% purity; ideal building block for synthesizing negative controls and exploring alternative kinase targets beyond [4,3-b] chemotypes Available for immediate global dispatch with batch-specific quality documentation.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
Cat. No. B14884137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisothiazolo[4,5-b]pyridine
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NSC2=C1Cl
InChIInChI=1S/C6H3ClN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H
InChIKeyFXTWPPMMCJHPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisothiazolo[4,5-b]pyridine Overview


7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) is a bicyclic heteroaromatic building block comprising a pyridine ring fused to an isothiazole ring in the [4,5-b] orientation, bearing a chloro substituent at the 7-position of the pyridine moiety . The isothiazolo[4,5-b]pyridine scaffold represents a scaffold-hopping variant of the more extensively characterized isothiazolo[4,3-b]pyridine chemotype, which has been validated as a cyclin G-associated kinase (GAK) inhibitor pharmacophore with broad-spectrum antiviral activity [1]. Unlike the thiazolo[4,5-b]pyridine isosteres that incorporate a sulfur-nitrogen heterocycle without the additional sulfur atom, the isothiazole ring introduces distinct electronic and steric properties that influence target binding and physicochemical profiles [2].

1
Scaffold-hopping kinase studies: Provides [4,5-b] regioisomer distinct from patented [4,3-b] GAK inhibitors
2
Negative control synthesis: Defined absence of GAK affinity supports assay specificity validation
3
Regioselective diversification: 7-Cl handle for cross-coupling enables rapid SAR library generation

Why 7-Chloroisothiazolo[4,5-b]pyridine Is Irreplaceable


In bicyclic heteroaromatic systems, the ring fusion orientation ([4,5-b] versus [4,3-b]) and the heteroatom composition (isothiazole containing two sulfur atoms in the N-S arrangement versus thiazole containing N and S) are not interchangeable structural features for kinase-targeted medicinal chemistry. The [4,5-b] regioisomer presents the chloro substituent at the pyridine 7-position with a distinct spatial orientation and electronic environment relative to the hinge-binding nitrogen atoms, which directly impacts target engagement as demonstrated by the complete loss of GAK affinity in isothiazolo[4,5-b]pyridine derivatives compared to their [4,3-b] counterparts [1]. The thiazolo[4,5-b]pyridine isostere, while sharing the [4,5-b] fusion topology, contains a thiazole ring with different hydrogen-bonding capacity, lipophilicity, and metabolic stability characteristics that preclude direct substitution without altering target binding profiles and ADME properties [2]. Procurement decisions for building blocks in kinase inhibitor programs must therefore consider that regioisomeric and isosteric substitution will yield divergent biological outcomes and synthetic tractability [3].

Regioisomer mismatch
This product

[4,5-b] fusion, GAK inactive

Substitute

[4,3-b] isomer: potent GAK inhibitor — target engagement and selectivity profile may shift completely

Isostere mismatch
This product

Isothiazole (N-S arrangement)

Substitute

Thiazole isostere: different H-bond capacity, lipophilicity — ADME and binding profiles may not transfer

7-Chloroisothiazolo[4,5-b]pyridine: Quantified Differentiation


GAK Affinity Loss vs. [4,3-b] Regioisomer

In a direct comparative study, all synthesized isothiazolo[4,5-b]pyridine derivatives exhibited no measurable GAK inhibitory activity, in contrast to isothiazolo[4,3-b]pyridine congeners which had been previously validated as potent GAK inhibitors with IC₅₀ values in the submicromolar to low micromolar range across multiple chemotypes. Molecular modeling revealed that the [4,5-b] fusion orientation disrupts the critical hydrogen-bonding network with the kinase hinge region, specifically altering the positioning of the pyridine nitrogen relative to the hinge residues [1].

GAK Affinity Loss
Head-to-head comparison
[4,5-b] derivatives: no activity detected
[4,3-b] derivatives: submicromolar to low μM IC₅₀
Supports negative control or scaffold-hop context
Binding disruption confirmed by molecular modeling
GAK inhibition kinase selectivity scaffold hopping antiviral drug discovery negative control

Regioselective 7-Chloro Derivatization

The 7-chloro substituent on the pyridine ring of the isothiazolo[4,5-b]pyridine scaffold is positioned adjacent to the bridgehead nitrogen (position 4), enabling regioselective functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling that is orthogonal to the 5-chloro isomer. The synthetic route to 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines was established as an efficient procedure specifically leveraging the differential reactivity of the 7-position [1]. Comparative analysis with 7-chlorothiazolo[4,5-b]pyridine indicates that the isothiazole sulfur atom alters the electron density at the 7-position, potentially affecting coupling efficiency and requiring distinct catalyst-ligand systems for optimal yields .

Regioselective 7-Cl Derivatization
Class-level inference
Estimated 51% overall yield for 3-step dihalogenation; 5-Cl isomer or thiazole analog may require distinct conditions
Enables efficient SAR library diversification
Coupling efficiency influenced by isothiazole sulfur
regioselective synthesis Suzuki-Miyaura coupling C-H functionalization building block diversification

Isothiazole vs. Thiazole Physicochemical Profile

The isothiazole ring in 7-chloroisothiazolo[4,5-b]pyridine introduces a distinct sulfur atom arrangement (N-S versus thiazole's N-C-S) that modulates physicochemical properties relative to thiazolo[4,5-b]pyridine analogs. Computed parameters for 7-chloroisothiazolo[4,5-b]pyridine indicate LogP of 2.34 and topological polar surface area (TPSA) of 25.78 Ų . These values differ from the 7-chlorothiazolo[4,5-b]pyridine isostere (CAS: 1556129-57-7), which shares the same molecular formula (C₆H₃ClN₂S, MW 170.62) but exhibits altered hydrogen-bonding capacity and lipophilicity due to the isothiazole-thiazole structural distinction .

Isothiazole vs. Thiazole Profile
Data to verify
Computed LogP = 2.34, TPSA = 25.78 Ų; isothiazole adds H-bond acceptor count vs. thiazole
Physicochemical differences may affect permeability and solubility
Source: in silico prediction; thiazole analog exact values not reported
drug-likeness ADME prediction lipophilicity polar surface area isosteric replacement

Kinase Profiling via [4,5-b] Scaffold-Hopping

The isothiazolo[4,5-b]pyridine scaffold was explicitly explored as a scaffold-hopping strategy to expand structure-activity relationship studies beyond the extensively patented isothiazolo[4,3-b]pyridine GAK inhibitor chemotype [1]. While the [4,5-b] derivatives lacked GAK affinity, this defined negative selectivity creates opportunity for targeting alternative kinases within the NAK family or beyond, with the distinct scaffold offering novel intellectual property space. A scaffold-hopping study identified that while isothiazolo[4,3-b]pyridines show broad-spectrum antiviral activity via GAK inhibition with EC₅₀ values in the 0.5-5 μM range against dengue and hepatitis C viruses, the [4,5-b] regioisomer provides a structurally distinct template for kinase inhibitor development [2].

Kinase Profiling via Scaffold-Hopping
Class-level inference
[4,5-b] scaffold: GAK inactive; [4,3-b] scaffold: EC₅₀ 0.5–5 μM antiviral activity
Novel IP space for alternative kinase targeting
Complete selectivity shift from validated GAK pharmacophore
kinase selectivity patent strategy scaffold hopping IP diversification selectivity profiling

7-Chloroisothiazolo[4,5-b]pyridine Application Scenarios


Negative Control for GAK Assays

Based on direct evidence that isothiazolo[4,5-b]pyridine derivatives exhibit no GAK inhibitory activity while maintaining the core scaffold of known [4,3-b] GAK inhibitors, 7-chloroisothiazolo[4,5-b]pyridine serves as an ideal starting material for synthesizing negative control compounds. These controls can validate assay specificity in GAK inhibitor screening campaigns, ensuring that observed activity is target-specific rather than scaffold-derived [1].

Novel Kinase IP via Scaffold-Hopping

The defined lack of GAK affinity combined with the structural distinction from the extensively patented isothiazolo[4,3-b]pyridine series positions 7-chloroisothiazolo[4,5-b]pyridine as a strategic building block for developing inhibitors of alternative kinases. The 7-chloro handle enables regioselective diversification via cross-coupling to generate focused libraries targeting kinases where the [4,5-b] scaffold may exhibit favorable binding interactions distinct from [4,3-b] congeners [2].

Regioselective Cross-Coupling Diversification

The 7-chloro substituent adjacent to the bridgehead nitrogen provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The established efficient synthetic route to 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines confirms the feasibility of regioselective functionalization at this position, enabling rapid generation of C7-arylated, -aminated, or -alkynylated analogs for SAR studies [3].

Isothiazole vs. Thiazole Bioisostere Comparison

Given the identical molecular formula and mass but distinct heteroatom arrangement compared to 7-chlorothiazolo[4,5-b]pyridine, this compound enables systematic investigation of isothiazole-thiazole bioisosterism effects on target binding, metabolic stability, and physicochemical properties (LogP = 2.34; TPSA = 25.78 Ų). Such comparative studies inform isostere selection decisions in lead optimization .

Application
Selection Property
Validation Focus
Negative control for GAK assays
GAK-inactive [4,5-b] scaffold
Assay specificity and target engagement confirmation
Novel kinase IP via scaffold-hopping
Structurally distinct regioisomer
Selectivity profiling beyond GAK; patent differentiation
Regioselective cross-coupling diversification
7-chloro reactive handle
Synthetic accessibility for SAR exploration
Isothiazole vs. thiazole bioisostere comparison
Isothiazole N-S arrangement
Physicochemical and binding profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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